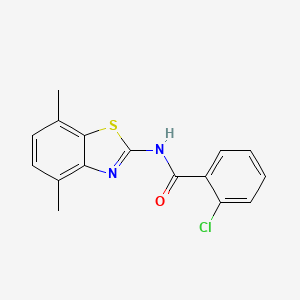

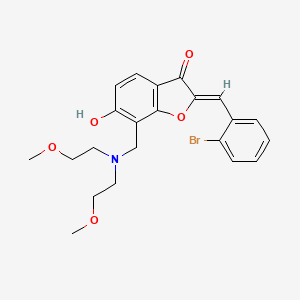

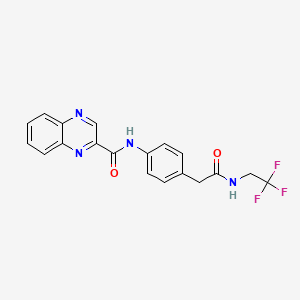

![molecular formula C5H7N7 B2827889 3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine CAS No. 330977-51-0](/img/structure/B2827889.png)

3-Methyl[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazolo-triazine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a fused triazole and triazine ring structure . These compounds are often designed and synthesized based on a fused-triazole backbone with various substituents .

Synthesis Analysis

The synthesis of triazolo-triazine derivatives often involves the reaction of amino-substituted triazolo-triazines with various reagents . For example, one study reported the synthesis of 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts based on a fused-triazole backbone with two C-amino groups as substituents .Molecular Structure Analysis

The molecular structure of triazolo-triazine derivatives is characterized by a fused triazole and triazine ring structure . The specific structure can vary depending on the substituents attached to the ring system .Chemical Reactions Analysis

Triazolo-triazine derivatives can undergo various chemical reactions. For example, they can react with allyl bromide, bromoethane, or (2-acetoxyethoxy)methyl bromide, resulting in alkylation at the N-3 nitrogen atom of the heterocyclic system .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolo-triazine derivatives can vary widely depending on their specific structure. For example, some compounds exhibit remarkable thermal stabilities . The density, decomposition temperature, and detonation performance of these compounds can also vary .Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound can be used in the synthesis of heterocyclic compounds . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal and Pharmaceutical Chemistry

Nitrogen-containing heterocyclic compounds are found in numerous natural products exhibiting immense biological activities . 1,2,4-triazolo [1,5- a ]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors .

Treatment of Diseases

These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, these types of compounds have various applications in the material sciences fields as well .

Bioorthogonal Applications

The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .

Synthesis of Organic Materials

Triazines and tetrazines are perspective energetic materials and promising gas generators . They are of interest as a new generation of thermally activated organic materials with delayed fluorescence .

Heterogeneous Catalysis

The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications such as heterogeneous catalysis .

Mechanism of Action

The mechanism of action of triazolo-triazine derivatives can vary depending on their specific structure and the context in which they are used. For example, some derivatives have been studied for their potential as energetic materials, where their performance properties can be changed by careful choice of functional groups .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7/c1-2-10-11-5-9-3(6)8-4(7)12(2)5/h1H3,(H4,6,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQQYSKOUBBKWHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=NC(=N2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2827809.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methylbenzenesulfonohydrazide](/img/structure/B2827825.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2827828.png)

![2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2827829.png)